molecular formula C6H14N2 B1339931 N-(3-azetidinylmethyl)ethanamine CAS No. 91188-18-0

N-(3-azetidinylmethyl)ethanamine

Cat. No. B1339931
CAS RN: 91188-18-0
M. Wt: 114.19 g/mol
InChI Key: VGAMVQMWRXDPQL-UHFFFAOYSA-N
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Description

N-(3-azetidinylmethyl)ethanamine (NAM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile molecule with a wide range of applications, including medicinal chemistry, drug design, and biochemistry. NAM has been used to study the mechanisms of action of various drugs, as well as to create novel compounds with potential therapeutic value.

Scientific Research Applications

Synthetic Methodologies and Molecular Interactions N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine was synthesized via the aza-Michael addition approach, leveraging microwave conditions for efficient reaction. This process, utilizing the corresponding amine with a vinyl sulfone derivative, demonstrates the utility of N-(3-azetidinylmethyl)ethanamine derivatives in synthesizing complex molecules. X-ray crystallography confirmed the structure of the aza-Michael product, showcasing its potential in detailed molecular analysis and design. The study highlights the molecule's significant polar nature, evidenced by a net dipole moment, indicating its potential for creating polar interaction-based applications in scientific research (Al-qubati et al., 2020).

Metabolic Pathway Characterization The investigation into the hepatic cytochrome P450 enzymes involved in the metabolism of certain compounds sheds light on this compound's potential role in studying drug metabolism and interactions. Understanding the enzymatic pathways that metabolize psychoactive compounds can inform the development of safer therapeutic agents and predict potential drug-drug interactions, emphasizing the compound's importance in pharmacokinetic research (Nielsen et al., 2017).

Material Science and Corrosion Engineering In the realm of materials science, this compound derivatives have been explored for their corrosion inhibition properties on mild steel. This application is crucial for developing new protective coatings and treatments that can extend the life of metal structures and components in various industrial applications. The electrochemical impedance spectroscopy and potentiodynamic polarization studies underscore the molecule's potential in creating effective corrosion inhibitors (Das et al., 2017).

Molecular Docking and Drug Discovery A novel approach to identifying angiotensin-converting enzyme 2 (ACE2) inhibitors for controlling cardiovascular diseases and managing SARS outbreaks highlights the potential of this compound derivatives in drug discovery. Molecular docking techniques have identified derivatives as promising leads for developing therapeutic agents, showcasing the compound's versatility in contributing to the discovery of new drugs (Huentelman et al., 2004).

properties

IUPAC Name

N-(azetidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAMVQMWRXDPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558416
Record name N-[(Azetidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91188-18-0
Record name N-[(Azetidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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